3-(3-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid
Description
3-(3-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is a heterocyclic carboxylic acid derivative featuring a pyrazole ring substituted with a carbamoyl group at the 3-position and a methyl group at the β-carbon of the propanoic acid backbone.
Properties
IUPAC Name |
3-(3-carbamoylpyrazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5(8(13)14)4-11-3-2-6(10-11)7(9)12/h2-3,5H,4H2,1H3,(H2,9,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVXNRNYUVXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the pyrazole with an isocyanate.
Attachment of the Methylpropanoic Acid Moiety: The final step involves the alkylation of the pyrazole ring with a suitable alkyl halide, followed by hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or methylpropanoic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or derivatives with modified functional groups.
Scientific Research Applications
3-(3-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic Acid
- Molecular Formula : C₇H₉N₃O₃
- Molecular Weight : 183.17 g/mol
- Key Features : Differs in the position of the methyl group (absent in this compound) and the substitution pattern (carbamoyl at pyrazole-3-position).
3-(3-Iodo-1H-pyrazol-1-yl)-2-methylpropanoic Acid
3-(Benzotriazol-1-yl)-2-methylpropanoic Acid
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methyl-1H-pyrazol-1-yl)propanoic Acid
(2RS)-2-Methyl-3-sulphanylpropanoic Acid
- Molecular Formula : C₄H₈O₂S
- Molecular Weight : 120.17 g/mol
- Key Features : A captopril impurity with a sulphydryl (-SH) group, conferring redox activity. Unlike the target compound, it lacks heterocyclic moieties, limiting its application scope to thiol-based reactivity .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility: The carbamoyl group in this compound may enhance hydrogen-bonding interactions, making it valuable in designing enzyme inhibitors or receptor modulators. Its iodine-substituted analog (280.07 g/mol) demonstrates the role of halogens in tuning reactivity for cross-coupling reactions .
- Pharmacological Relevance : The sulphydryl-containing analog (120.17 g/mol) highlights the importance of redox-active groups in angiotensin-converting enzyme (ACE) inhibitors like captopril, though its instability necessitates careful handling .
Notes
- Safety and solubility data for this compound are unavailable in the provided evidence, requiring consultation of specialized databases.
- Structural analogs with iodine or benzotriazole substituents offer divergent applications, emphasizing the need for tailored synthesis protocols .
- Further studies are recommended to explore the target compound’s biological activity and synthetic scalability.
Biological Activity
3-(3-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid (CAS No. 1340139-56-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a pyrazole ring substituted with a carbamoyl group and a branched propanoic acid moiety. This unique configuration may contribute to its biological properties.
Chemical Formula : C₉H₁₄N₄O₃
Molecular Weight : 210.23 g/mol
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Many pyrazole derivatives have shown effectiveness against various bacterial strains, potentially through inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
- Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress.
- Anti-inflammatory Effects : Certain compounds in this class have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.
Antimicrobial Activity
A study investigating the antimicrobial properties of various pyrazole derivatives found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data suggests that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 10 | ROS generation |
These findings highlight its potential as an anticancer agent, warranting further investigation into its efficacy and safety profile.
Toxicity Studies
Preliminary toxicity assessments were conducted using mammalian cell lines to evaluate cytotoxic effects. Results indicated that this compound exhibited low cytotoxicity at concentrations up to 1000 µM, suggesting a favorable safety profile for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(3-carbamoylpyrazol-1-yl)-2-methylpropanoic acid, and how is regioselectivity controlled during pyrazole ring formation?
- Methodological Answer : Pyrazole-containing compounds are typically synthesized via condensation reactions between hydrazines and diketones or β-keto esters. Regioselectivity in pyrazole ring formation is influenced by steric and electronic factors of substituents. For example, in related pyrazole-amino acid conjugates, regioselective aza-Michael additions and cyclization steps are optimized using temperature control (e.g., reflux in ethanol) and catalyst selection (e.g., HCl for protonation) . NMR spectroscopy (e.g., ¹H/¹³C) and LC-MS are critical for confirming regiochemistry and purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., carbamoyl C=O stretch ~1680 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹) .
- NMR : ¹H NMR resolves pyrazole proton environments (e.g., pyrazole-H at δ 7.5–8.5 ppm) and methylpropanoic acid stereochemistry .
- ESI-MS : Confirms molecular weight (e.g., [M-H]⁻ peaks) and detects synthetic byproducts .
- HPLC : Paired with UV detection, it quantifies purity and separates isomers or impurities (C18 columns, acetonitrile/water mobile phase) .
Q. How is this compound utilized as an intermediate in pharmaceutical research?
- Methodological Answer : The compound serves as a precursor for bioactive molecules, such as Elafibranor (a PPAR agonist), where its pyrazole-carboxamide moiety is critical for target binding. Key steps include coupling reactions (e.g., amidation) and purification via recrystallization or column chromatography .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of this compound derivatives, particularly under nucleophilic conditions?
- Methodological Answer : Low yields often arise from steric hindrance at the pyrazole 3-position or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Protecting groups : Temporary protection of the carboxylic acid (e.g., methyl ester formation) prevents unwanted nucleophilic attacks .
- Catalytic systems : Pd/C or Ni catalysts enhance coupling efficiency in aryl-substituted derivatives .
Q. How do structural modifications (e.g., fluorination or trifluoromethyl substitution) impact the physicochemical and biological properties of this compound?
- Methodological Answer :
- Trifluoromethyl groups : Increase metabolic stability and lipophilicity (logP), as seen in related pyrazole-carboxamide inhibitors .
- Fluorine substitution : Enhances binding affinity via polar interactions, as demonstrated in MCT4 inhibitors with 3,5-difluorophenyl groups .
- Data Table :
| Substituent | logP (Calculated) | Solubility (mg/mL) | Bioactivity (IC₅₀) |
|---|---|---|---|
| -H | 1.2 | 12.5 | >10 µM |
| -CF₃ | 2.8 | 3.1 | 0.8 µM |
| -F (3,5-di) | 2.1 | 5.7 | 1.2 µM |
| Data adapted from pyrazole derivatives in . |
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Steps include:
- Impurity profiling : Use HPLC-MS to identify and quantify byproducts (e.g., disulfide dimers or de-carbamoylated analogs) .
- Standardized assays : Validate activity in multiple models (e.g., cell-free enzymatic vs. cell-based assays) .
- Structural analogs : Compare with well-characterized derivatives (e.g., Verinurad, a pyrazole-thioether propanoic acid with confirmed URAT1 inhibition) to isolate structure-activity relationships .
Q. What computational methods are effective for predicting the binding mode of this compound to therapeutic targets like PPARα/δ?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models interactions between the carbamoyl group and PPAR’s ligand-binding domain (LBD).
- MD simulations : Assess stability of hydrogen bonds (e.g., between pyrazole-NH and Tyr437) over 100-ns trajectories .
- Free energy calculations : MM-GBSA estimates binding affinity differences for substituent optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
